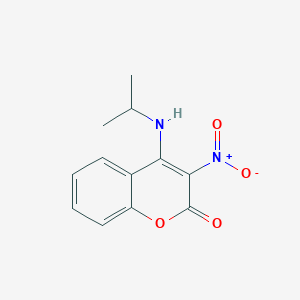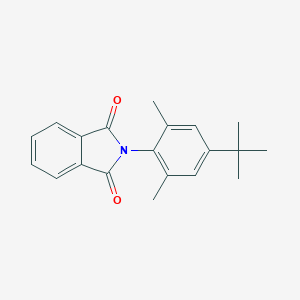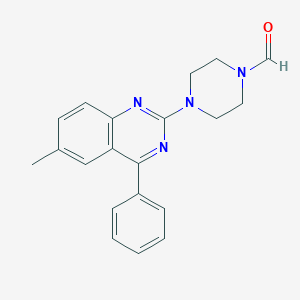
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde
Vue d'ensemble
Description
“4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde” is a chemical compound with the molecular formula C20H20N4O . It is a complex organic compound that contains a piperazine ring, a quinazoline ring, and an aldehyde group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde” consists of 20 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is approximately 332.4 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives like “4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde” include a molecular weight of 332.399, a density of 1.3±0.1 g/cm3, and a boiling point of 581.0±60.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Compounds with piperazine substituents, like the one , have shown promising applications in luminescence and photo-induced electron transfer. For instance, novel piperazine substituted naphthalimide model compounds have been synthesized, exhibiting significant fluorescence quantum yields and charge separation energies. These properties make them suitable for applications as pH probes and in photonic devices (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial Activities
Piperazine derivatives have been synthesized with antimicrobial properties. For example, some triazole derivatives containing piperazine exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Enantioselective Synthesis in Drug Development
Piperazine-carbaldehyde derivatives are used in the enantioselective synthesis of drugs. For example, a CGRP receptor antagonist was developed using a process involving a piperazine derivative, highlighting its role in stereoselective and economical drug synthesis (Cann et al., 2012).
Molecular Docking and Receptor Binding
Piperazine derivatives have been synthesized and evaluated for their receptor binding affinity. In a study, certain piperazine-chromene and -quinoline conjugates showed significant anti-proliferative activities and were analyzed for their binding affinity through molecular docking, indicating their potential in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of derivatives similar to 4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde have been studied. These analyses are crucial for understanding the intermolecular interactions and stability of such compounds, which is essential in drug design and material science (Ullah & Stoeckli-Evans, 2021).
Synthesis Methods and Chemical Reactions
There have been various studies focusing on the synthesis methods and chemical reactions involving piperazine-quinoline derivatives. These studies provide insights into the efficient and novel ways to synthesize such compounds, which is fundamental for their application in various scientific fields (Salem, Gouda, & El‐Bana, 2021).
Antitumor Activity
Piperazine derivatives have also been explored for their antitumor activities. For instance, quinazolinone derivatives with dithiocarbamate side chains, which are structurally related to piperazine compounds, showed significant inhibitory activity against leukemia cells, suggesting their potential use in cancer therapy (Cao et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
4-(6-methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-7-8-18-17(13-15)19(16-5-3-2-4-6-16)22-20(21-18)24-11-9-23(14-25)10-12-24/h2-8,13-14H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBDJZHWZQFXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-4-phenylquinazolin-2-yl)piperazine-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



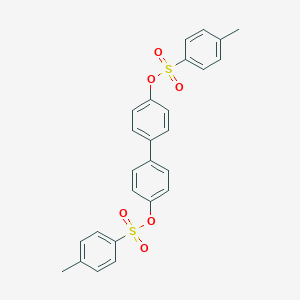
![4-Chlorophenyl 4-{4-[(4-chlorophenoxy)sulfonyl]phenoxy}benzenesulfonate](/img/structure/B420682.png)
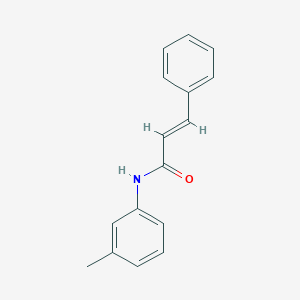
![1,4-Dimethyl-2-[2,2,2-trichloro-1-(2,5-dimethylphenyl)ethyl]benzene](/img/structure/B420685.png)
![2-[4-(2,4-dipentylphenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B420688.png)
![N-[5-(pentanoylamino)-1-naphthyl]pentanamide](/img/structure/B420689.png)
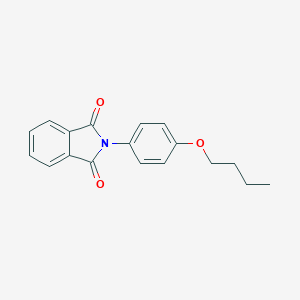

![5-chloro-2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B420696.png)
![4-{[4-(Benzyloxy)phenyl]hydrazono}butanenitrile](/img/structure/B420698.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)
